N,5,6-trimethylpyridin-2-amine
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Overview
Description
N,5,6-Trimethylpyridin-2-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms in the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5,6-trimethylpyridin-2-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 5,6-dimethylpyridin-2-amine with methyl iodide in the presence of a base such as sodium hydride in tetrahydrofuran (THF). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,5,6-Trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
N,5,6-Trimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It may be used in the production of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N,5,6-trimethylpyridin-2-amine involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N,N,6-trimethylpyridin-2-amine
- 4,5,6-Trimethylpyridin-2-amine
Uniqueness
N,5,6-Trimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of three methyl groups can also affect its solubility, stability, and overall chemical behavior .
Properties
CAS No. |
99132-29-3 |
---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N,5,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-6-4-5-8(9-3)10-7(6)2/h4-5H,1-3H3,(H,9,10) |
InChI Key |
LLLALLARMSBOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)NC)C |
Origin of Product |
United States |
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